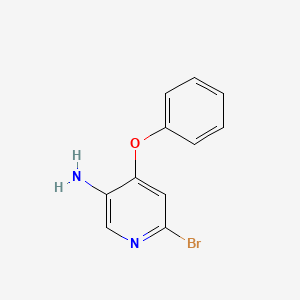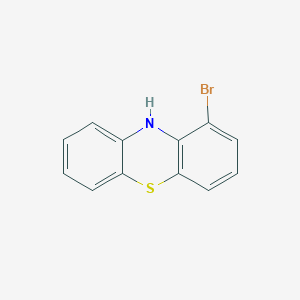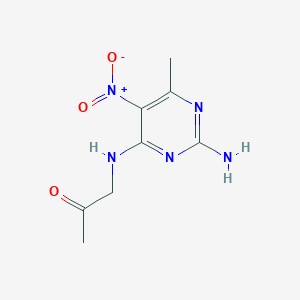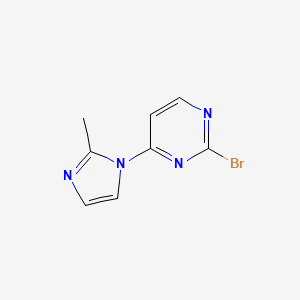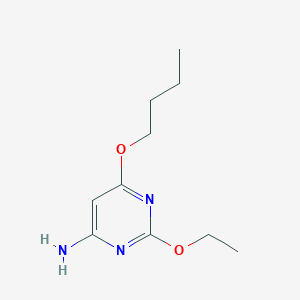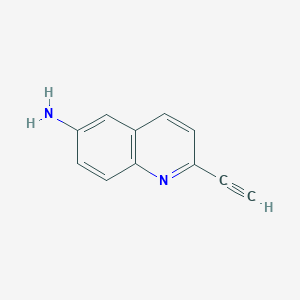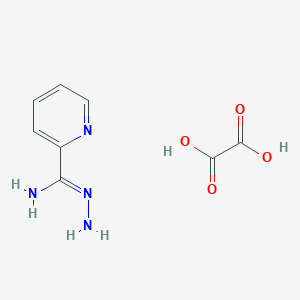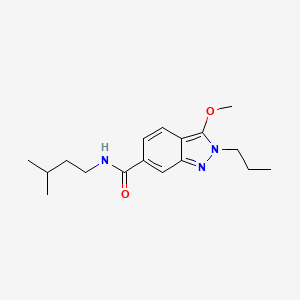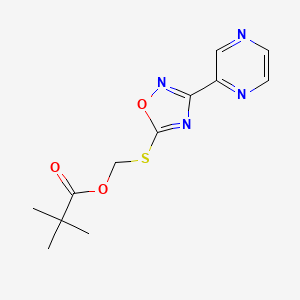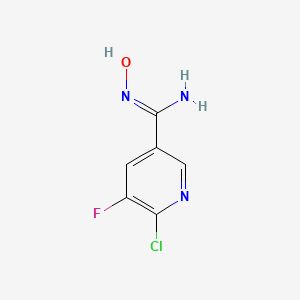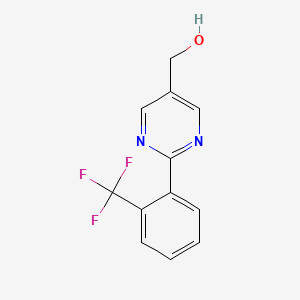
3-Isopropyl-4-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the vinyl group.
Substitution: The vinyl group in this compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学研究应用
3-Isopropyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism of action of 3-Isopropyl-4-vinylpyridine involves its interaction with various molecular targets, primarily through its vinyl and pyridine functional groups. The vinyl group can undergo polymerization reactions, while the pyridine ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications in polymer chemistry and coordination chemistry.
相似化合物的比较
4-Vinylpyridine: Similar in structure but lacks the isopropyl group, making it less hydrophobic.
2-Vinylpyridine: The vinyl group is attached to the second position of the pyridine ring, resulting in different reactivity and properties.
3-Isopropylpyridine: Lacks the vinyl group, limiting its applications in polymerization reactions.
Uniqueness: 3-Isopropyl-4-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties. The isopropyl group increases the hydrophobicity of the compound, while the vinyl group allows for polymerization, making it versatile for various applications.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
4-ethenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-6-11-7-10(9)8(2)3/h4-8H,1H2,2-3H3 |
InChI 键 |
BYRLNOCIDCLSJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CN=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


